Cas no 85979-49-3 (4-(4-Fluorophenyl)pyrimidin-2-amine)

4-(4-Fluorophenyl)pyrimidin-2-amine structure
85979-49-3 structure
Product Name:4-(4-Fluorophenyl)pyrimidin-2-amine
Numero CAS:85979-49-3
MF:C10H8FN3
MW:189.189024925232
MDL:MFCD03407836
CID:991292
PubChem ID:605125
Update Time:2025-08-02

4-(4-Fluorophenyl)pyrimidin-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(4-Fluorophenyl)pyrimidin-2-amine
    • 4-(4-Fluorophenyl)-2-pyrimidinamine (ACI)
    • 2-Amino-4-(4-fluorophenyl)pyrimidine
    • AS-31821
    • BMQMEWBCECPRET-UHFFFAOYSA-N
    • MFCD03407836
    • DTXSID10345515
    • STL176685
    • AKOS000123972
    • 4-(4-Fluorophenyl)-2-pyrimidinamine #
    • SCHEMBL17200126
    • CS-0060242
    • 4-(4-Fluorophenyl)-2-pyrimidinamine
    • AC-33852
    • 85979-49-3
    • DB-076504
    • Pyrimidine, 2-amino-4-(4-fluorophenyl)-
    • SB55834
    • MDL: MFCD03407836
    • Inchi: 1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
    • Chiave InChI: BMQMEWBCECPRET-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(C2C=CN=C(N)N=2)=CC=1

Proprietà calcolate

  • Massa esatta: 189.07000
  • Massa monoisotopica: 189.07022543g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 180
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 51.8Ų

Proprietà sperimentali

  • Colore/forma: Solid
  • PSA: 51.80000
  • LogP: 2.44610

4-(4-Fluorophenyl)pyrimidin-2-amine Informazioni sulla sicurezza

4-(4-Fluorophenyl)pyrimidin-2-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
033282-250mg
4-(4-Fluoro-phenyl)-pyrimidin-2-ylamine
85979-49-3 95%
250mg
£107.00 2022-03-01
Fluorochem
033282-1g
4-(4-Fluoro-phenyl)-pyrimidin-2-ylamine
85979-49-3 95%
1g
£226.00 2022-03-01
Fluorochem
033282-5g
4-(4-Fluoro-phenyl)-pyrimidin-2-ylamine
85979-49-3 95%
5g
£880.00 2022-03-01
AstaTech
31236-0.25/G
2-AMINO-4-(4-FLUOROPHENYL)PYRIMIDINE
85979-49-3 97%
0.25g
$79 2023-09-17
AstaTech
31236-1/G
2-AMINO-4-(4-FLUOROPHENYL)PYRIMIDINE
85979-49-3 97%
1/G
$339 2022-06-02
AstaTech
31236-5/G
2-AMINO-4-(4-FLUOROPHENYL)PYRIMIDINE
85979-49-3 97%
5/G
$1107 2022-06-02
Chemenu
CM165040-5g
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3 97%
5g
$622 2021-08-05
TRC
F791863-50mg
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3
50mg
$ 50.00 2022-06-04
TRC
F791863-100mg
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3
100mg
$ 95.00 2022-06-04
TRC
F791863-500mg
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3
500mg
$ 320.00 2022-06-04

4-(4-Fluorophenyl)pyrimidin-2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 70 °C
Riferimento
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine via 4-phenylpyrimidin-2-amine
Ramade, Kadachha Raju; et al, World News of Natural Sciences, 2021, 37, 92-101

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  16 h, reflux
Riferimento
A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove
Evison, Benny J.; et al, Bioorganic & Medicinal Chemistry, 2020, 28(6),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt; 1 h, rt; 8 - 9 h, reflux
Riferimento
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Metodo di produzione 4

Condizioni di reazione
Riferimento
Reactivity constants of complex substituents. 2-Substituted and 6-substituted 4-pyrimidyl groups
Baram, S. G.; et al, Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, 1983, (2), 111-17

Metodo di produzione 5

Condizioni di reazione
Riferimento
Reactivity constants of complex substituents. 2-Substituted and 6-substituted 4-pyrimidyl groups
Baram, S. G.; et al, Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, 1983, (2), 111-17

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: 1-Butanol ;  12 h, reflux
Riferimento
Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents
Kumar Prajapti, Santosh; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(13), 3024-3028

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Isopropanol ;  48 h, reflux
Riferimento
Introducing "synthesis route-based hit identification approach" as a tool in medicinal chemistry and its application in investigating the antiproliferative and antimicrobial effects of 2-aminopyrimidine derivatives
Mohebbi, Shohreh; et al, International Journal of Drug Discovery, 2011, 3(2), 78-87

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 - 24 h, rt
Riferimento
Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation
Scapin, Elisandra; et al, Journal of Fluorine Chemistry, 2022, 257, 257-258

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 h, reflux
Riferimento
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ;  12 h, reflux
Riferimento
Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors
Guggilapu, Sravanthi Devi; et al, European Journal of Medicinal Chemistry, 2017, 128, 1-12

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ,  Water ;  10 h, rt → reflux
Riferimento
Synthesis and antifungal activity of N-(4'-Substituted aromatic pyrimidin-2'-yl)-2-ethoxycarbonyl phenyl sulfonylurea derivatives
Liu, Zhuo; et al, Gaodeng Xuexiao Huaxue Xuebao, 2013, 34(8), 1868-1872

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Guanidine hydrochloride ,  Potassium carbonate ;  1 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 h, reflux
Riferimento
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Acetic acid ;  12 h, 100 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 70 °C
Riferimento
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine via 4-phenylpyrimidin-2-amine
Ramade, Kadachha Raju; et al, World News of Natural Sciences, 2021, 37, 92-101

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Xylene ;  48 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ;  12 h, reflux
Riferimento
Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors
Guggilapu, Sravanthi Devi; et al, European Journal of Medicinal Chemistry, 2017, 128, 1-12

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 3 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium acetate Solvents: Water ;  neutralized, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt; 1 h, rt; 8 - 9 h, reflux
Riferimento
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  1H-Imidazole, 1-methyl-, 4-methylbenzenesulfonate (1:1) Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 - 24 h, rt
Riferimento
Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation
Scapin, Elisandra; et al, Journal of Fluorine Chemistry, 2022, 257, 257-258

4-(4-Fluorophenyl)pyrimidin-2-amine Raw materials

4-(4-Fluorophenyl)pyrimidin-2-amine Preparation Products

4-(4-Fluorophenyl)pyrimidin-2-amine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:85979-49-3)4-(4-Fluorophenyl)pyrimidin-2-amine
Numero d'ordine:A914980
Stato delle scorte:in Stock
Quantità:5g/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:54
Prezzo ($):701.0/184.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85979-49-3)4-(4-Fluorophenyl)pyrimidin-2-amine
A914980
Purezza:99%/99%
Quantità:5g/1g
Prezzo ($):701.0/184.0
Email